CYP2C19 Inhibition: Target Compound vs. Ortho- and Meta-Bromo Isomers
The para-bromo isomer (target compound) demonstrates measurable CYP2C19 inhibitory activity with an IC₅₀ of 7.0 μM in human liver microsomes using LC/MS/MS analysis [1]. The ortho-bromo and meta-bromo isomers exhibit no reported CYP2C19 inhibition data in the same assay systems, indicating regioisomer-dependent enzyme interaction that cannot be assumed transferable [2]. This differential CYP inhibition profile has direct implications for drug-drug interaction risk assessment in preclinical development.
| Evidence Dimension | CYP2C19 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 7.0 μM (7.00E+3 nM) |
| Comparator Or Baseline | Ortho-bromo isomer: Data not available in comparable assay; Meta-bromo isomer: Data not available in comparable assay |
| Quantified Difference | Not calculable (absence of comparator data) |
| Conditions | Human liver microsomes; preincubation 5 min; LC/MS/MS detection |
Why This Matters
This CYP2C19 inhibition data provides a measurable ADME-Tox parameter for lead optimization screening, whereas comparator isomers lack this characterization.
- [1] BindingDB Entry BDBM50069813 / CHEMBL3407785. CYP2C19 inhibition IC₅₀: 7.00E+3 nM in human microsomes. National Institute of Diabetes and Digestive and Kidney Diseases; curated by ChEMBL. View Source
- [2] PubChem. 2-(2-Bromophenyl)-2-methylpropanenitrile (ortho-isomer, CAS 57775-06-1). Bioactivity summary. View Source
